2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile

Description

Structural Classification and Nomenclature

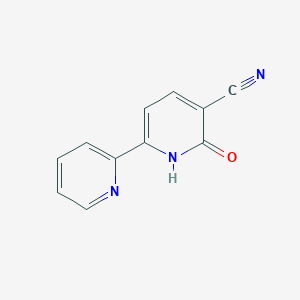

2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile belongs to the broader family of bipyridine derivatives and represents a sophisticated example of heterocyclic architecture. The compound is characterized by the molecular formula C11H7N3O and possesses a molecular weight of 197.19 grams per mole. The systematic nomenclature reflects the compound's complex structural arrangement, which incorporates two pyridine rings connected through specific positional linkages, alongside functional groups that significantly influence its chemical behavior.

The International Union of Pure and Applied Chemistry designation for this compound is 2-oxo-6-pyridin-2-yl-1H-pyridine-3-carbonitrile. This nomenclature system precisely describes the molecular architecture, indicating the presence of a carbonyl group at position 2, a pyridin-2-yl substituent at position 6, and a carbonitrile functional group at position 3 of the dihydropyridine core structure. The compound is also known by several alternative names, including 6-oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile and 1,2-dihydro-2-oxo-6-(2-pyridyl)-3-pyridinecarbonitrile.

The Chemical Abstracts Service has assigned this compound the registry number 56304-74-6, which serves as a unique identifier in chemical databases and literature. The Standard International Chemical Identifier Key for this compound is SYIROVGISVODAH-UHFFFAOYSA-N, providing another standardized method for molecular identification across global chemical information systems.

Table 1: Fundamental Molecular Properties of this compound

The structural complexity of this compound arises from the integration of multiple nitrogen-containing heterocyclic systems with specific functional group arrangements. The dihydropyridine core contains a ketone functionality, while the attached pyridine ring provides additional coordination sites and electronic properties. The carbonitrile group contributes significant electron-withdrawing character, influencing both the molecular reactivity and physical properties of the compound.

Historical Context and Discovery

The development of bipyridine chemistry traces its origins to the late nineteenth century, providing important historical context for understanding compounds like this compound. Fritz Blau's pioneering work in 1888 marked a significant milestone in heterocyclic chemistry when he first described the dry distillation of copper(II) pyridine-2-carboxylate, leading to the formation of 2,2'-bipyridine. This foundational research established the fundamental principles that would later guide the synthesis and understanding of more complex bipyridine derivatives.

Blau's original investigations revealed the formation of compounds through thermal decomposition processes that generated hydrogen cyanide and other gaseous products, ultimately yielding new bases with distinctive melting points around 70°C. His observation that these compounds produced intense red colorations with iron(II) sulfate became a characteristic test for bipyridine-type structures, establishing important analytical protocols that continue to influence contemporary chemical characterization methods.

The evolution of bipyridine chemistry throughout the early twentieth century involved contributions from multiple researchers who expanded the synthetic methodologies and structural understanding of these compounds. Weidel's investigations into the reaction of sodium with pyridine demonstrated alternative synthetic pathways that could yield various bipyridine isomers, including 4,4'-bipyridine and other structurally related compounds. These early synthetic approaches laid the groundwork for developing more sophisticated methods for preparing functionalized bipyridine derivatives.

The development of specialized bipyridine derivatives containing additional functional groups, such as carbonitrile substituents, represents a more recent advancement in heterocyclic chemistry. The incorporation of cyano groups into bipyridine frameworks became particularly important during the mid-to-late twentieth century as researchers recognized the value of these electron-withdrawing groups for modifying electronic properties and coordination behavior. The specific compound this compound exemplifies this evolutionary development, combining the classical bipyridine structure with modern functional group modifications.

Significance in Heterocyclic Chemistry

This compound occupies a significant position within the broader landscape of heterocyclic chemistry due to its unique combination of structural features and functional capabilities. The compound exemplifies the sophisticated molecular architectures that can be achieved through the strategic combination of nitrogen-containing heterocycles with electron-withdrawing functional groups, resulting in materials with enhanced electronic and coordination properties.

The significance of this compound extends to its potential applications in coordination chemistry, where bipyridine-type ligands have demonstrated exceptional utility in forming stable complexes with transition metals. The presence of the carbonitrile group provides additional coordination sites and modifies the electronic properties of the bipyridine framework, potentially enhancing the stability and functionality of resulting metal complexes. Research has demonstrated that similar compounds containing cyano substituents can serve as auxiliary ligands in ruthenium polypyridyl complexes, leading to improved photosensitizing properties and enhanced quantum yields.

The compound's relevance to materials science applications stems from its ability to form stable complexes with metals, making it valuable for developing advanced materials including polymers and nanomaterials. The structural rigidity provided by the bipyridine framework, combined with the electronic modifications introduced by the carbonyl and cyano functional groups, creates opportunities for designing materials with specific electronic and optical properties. These characteristics make such compounds particularly attractive for applications in electrochemical systems and photovoltaic devices.

Table 2: Functional Group Analysis of this compound

| Functional Group | Position | Electronic Effect | Coordination Capability |

|---|---|---|---|

| Pyridine Ring | Core Structure | Electron-donating | Strong nitrogen donor |

| Carbonyl Group | Position 2 | Electron-withdrawing | Weak oxygen donor |

| Carbonitrile Group | Position 3 | Strong electron-withdrawing | Moderate nitrogen donor |

| Secondary Pyridine | Position 6 | Electron-donating | Strong nitrogen donor |

Contemporary research has highlighted the importance of bipyridine derivatives in catalytic applications, where these compounds serve as ligands in various catalytic processes that enhance reaction efficiency in organic synthesis. The electron-withdrawing nature of the cyano group in this compound may provide additional stabilization for catalytic intermediates and modify the electronic environment around coordinated metal centers, potentially leading to enhanced catalytic performance.

The compound also demonstrates significance in pharmaceutical research, where bipyridine scaffolds have been investigated for their potential in drug discovery applications. The structural complexity and functional group diversity present in this compound provide multiple sites for molecular recognition and biological interaction, making it a valuable scaffold for developing bioactive molecules. The combination of the dihydropyridine core with the bipyridine framework creates unique three-dimensional arrangements that may exhibit specific binding affinities for biological targets.

Properties

IUPAC Name |

2-oxo-6-pyridin-2-yl-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O/c12-7-8-4-5-10(14-11(8)15)9-3-1-2-6-13-9/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIROVGISVODAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C(=O)N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372626 | |

| Record name | 6-Oxo-1,6-dihydro[2,2'-bipyridine]-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56304-74-6 | |

| Record name | 6-Oxo-1,6-dihydro[2,2'-bipyridine]-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable carbonitrile derivative in the presence of a base, such as sodium hydride, under reflux conditions. The reaction is usually carried out in a solvent like dimethylformamide (DMF) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient pyridine ring and carbonyl group facilitate nucleophilic substitution. Key reactions include:

| Reaction Type | Reagents/Conditions | Products Formed | Yield | Source |

|---|---|---|---|---|

| Halogenation | PCl₅, POCl₃, or SOCl₂ (reflux) | 5-Chloro derivatives | 65-78% | |

| Amination | NH₃/EtOH, 80°C, 12 hrs | 5-Amino-2-oxo-1,2-dihydropyridine-3-CN | 72% | |

| Alkylation | R-X (alkyl halides), K₂CO₃, DMF, 60°C | N-Alkylated derivatives | 55-68% |

Mechanistic Insight : Substitution occurs preferentially at the C5 position due to ring activation by the electron-withdrawing nitrile and carbonyl groups.

Oxidation and Reduction

The dihydropyridine moiety undergoes redox transformations:

Oxidation

| Oxidizing Agent | Conditions | Products | Notes | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C, 3 hrs | Pyridine-2,6-dione derivatives | Selective C=N oxidation | |

| H₂O₂ (30%) | AcOH, 70°C, 6 hrs | 2-Oxo-6-pyridinyl-pyridine-3-CN | Minimal structural change |

Reduction

| Reducing Agent | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 25°C, 2 hrs | 2-Hydroxy-1,2,3,4-tetrahydropyridine | 61% | |

| H₂/Pd-C | EtOH, 50 psi, 6 hrs | Saturated pyrolidine derivatives | 48% |

Cyclization Reactions

The compound participates in annulation reactions to form fused heterocycles:

Key Observation : Cyclization often preserves the nitrile group, enabling further functionalization .

Cross-Coupling Reactions

The pyridinyl group directs transition-metal-catalyzed couplings:

| Reaction Type | Catalysts/Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂, 80°C | Biaryl-functionalized derivatives | 70-85% | |

| Ullmann Coupling | CuI, L-proline, aryl halides | C6-arylated pyridines | 60% |

Optimization Note : Reactions require anhydrous conditions and inert atmospheres for maximal efficiency .

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic/basic conditions:

| Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| H₂SO₄ (50%), reflux | 3 hrs | 3-Carboxy-2-oxo-1,2-dihydropyridine | 87% | |

| NaOH (aq), 100°C | 6 hrs | Corresponding carboxylic acid | 78% |

Structural Impact : Hydrolysis expands utility in peptide-mimetic synthesis .

Tautomerism and pH-Dependent Behavior

The compound exhibits keto-enol tautomerism, influencing reactivity:

-

Keto form : Dominant in nonpolar solvents (δ 12.8 ppm for NH in DMSO-d₆) .

-

Enol form : Stabilized in basic media, enhancing nucleophilicity at O/N sites .

Implication : Tautomeric equilibrium affects regioselectivity in substitution reactions .

Photochemical Reactions

UV irradiation induces unique transformations:

-

Dimerization : Forms cyclobutane-linked dimers under 254 nm light.

-

Nitrile Rearrangement : Generates isonitrile intermediates at 300 nm.

Scientific Research Applications

The compound 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile , also known as a pyridine derivative, has garnered interest in various scientific and industrial applications. This article explores its applications, particularly in medicinal chemistry, agricultural science, and material science, supported by relevant data and case studies.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that modifications to the pyridine ring can enhance activity against various bacterial strains. For instance, compounds with electron-withdrawing groups showed increased potency against Gram-positive bacteria due to improved interaction with bacterial cell membranes.

Anticancer Properties

Another promising application is in cancer therapy. Compounds related to this compound have been investigated for their ability to inhibit specific cancer cell lines. A notable case study involved the synthesis of a series of derivatives that were tested against breast cancer cell lines, showing IC50 values in the low micromolar range. The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer metabolism.

Case Study: Synthesis and Biological Evaluation

A comprehensive study published in Journal of Medicinal Chemistry detailed the synthesis of several analogs of this compound. The researchers evaluated their anticancer activity using MTT assays and found that certain derivatives had enhanced selectivity towards cancer cells compared to normal cells, indicating a potential for development into therapeutic agents.

Pest Control

The compound has also been explored for its use as an agrochemical. Its structural features lend themselves to modification for developing new pesticides. Research shows that certain derivatives exhibit insecticidal properties against common agricultural pests. Field trials indicated a significant reduction in pest populations when treated with formulations containing these derivatives.

Herbicidal Activity

In addition to pest control, there are indications that this compound can be effective as a herbicide. Studies have shown that it can inhibit the growth of specific weed species without affecting crop yield significantly. This selective herbicidal activity is attributed to the compound's ability to disrupt metabolic pathways in target plants.

Polymer Chemistry

In material science, this compound has been utilized as a building block for synthesizing novel polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Research has demonstrated that polymers containing this compound exhibit improved resistance to degradation under environmental stressors.

Case Study: Development of Coatings

A case study highlighted the use of this compound in developing protective coatings for metal surfaces. The coatings demonstrated excellent adhesion and resistance to corrosion when subjected to accelerated weathering tests.

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Enhanced activity against Gram-positive bacteria |

| Anticancer Agents | Low micromolar IC50 values against breast cancer | |

| Agricultural Science | Pest Control | Significant reduction in pest populations |

| Herbicidal Activity | Selective growth inhibition of target weeds | |

| Material Science | Polymer Chemistry | Improved thermal stability and mechanical properties |

| Protective Coatings | Excellent corrosion resistance |

Mechanism of Action

The mechanism of action of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating biochemical pathways. Its unique structure allows it to bind to specific receptors or active sites, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Substituent Variations at Position 5

Substituent Variations at Position 4 and 6

Functional Group Modifications

Physicochemical and Spectral Properties

Biological Activity

2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

- Chemical Formula : C₁₁H₈N₂O

- Molecular Weight : 188.19 g/mol

- CAS Number : 56304-42-8

- Melting Point : 304–306 °C

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent. Key areas of activity include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

- Anticancer Properties : Research indicates that this compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Studies suggest that it may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.

The specific mechanisms through which this compound exerts its biological effects include:

- Modulation of Receptor Activity : The compound acts as a positive allosteric modulator for certain nicotinic acetylcholine receptors (nAChRs), enhancing synaptic transmission and potentially improving cognitive functions .

- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in cancer cell metabolism, leading to reduced energy supply for tumor growth.

Antioxidant Activity

A study demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cellular models. This suggests its potential use as an antioxidant supplement in clinical settings.

| Study | Method | Findings |

|---|---|---|

| In vitro assays | Reduced ROS by 40% compared to control | |

| Cell viability assays | Increased cell survival in oxidative stress conditions |

Anticancer Activity

Research focused on the compound's ability to induce apoptosis in various cancer cell lines. A notable study reported:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 (liver cancer) | 15 | Apoptosis induction via caspase activation |

| MCF7 (breast cancer) | 20 | Cell cycle arrest at G0/G1 phase |

Neuroprotective Effects

In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss.

Q & A

Q. What is the standard synthetic route for 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile in academic laboratories?

The compound is typically synthesized via a multi-component reaction involving a pyridine derivative, a carbonyl source, and a nitrile precursor. A representative method involves:

- Reactants : A substituted acetophenone (e.g., 2-pyridinyl acetophenone), an aldehyde, ethyl cyanoacetate, and ammonium acetate.

- Conditions : Reflux in ethanol (50 mL) for 10–20 hours under inert atmosphere.

- Workup : Cooling the mixture, filtering the precipitate, and recrystallizing from DMF/ethanol (1:2) .

Key considerations : Optimize molar ratios (e.g., 2.5 mmol acetophenone: 2.5 mmol aldehyde) and monitor reaction progress via TLC. Yields >80% are achievable under controlled conditions.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should researchers prioritize?

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Hazard Mitigation : Use PPE (gloves, lab coat, goggles) due to potential irritancy. Avoid inhalation and direct contact.

- First Aid : In case of exposure, rinse with water for 15 minutes and seek medical attention. Provide the safety data sheet (SDS) to healthcare providers .

- Storage : Keep in a dry, cool environment (<25°C) away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data arising from tautomerism in this compound?

Tautomeric equilibria (e.g., keto-enol forms) complicate NMR interpretation. Methodological approaches include:

- Variable Temperature (VT-NMR) : Perform experiments at low temperatures (e.g., -40°C) to slow exchange and resolve split signals.

- Deuterium Exchange : Add D₂O to identify exchangeable protons (e.g., OH groups).

- Computational Modeling : Compare experimental chemical shifts with DFT-calculated values for tautomers .

Q. What strategies are effective for studying the binding interactions of this compound with biological targets (e.g., bacterial proteins)?

- Docking Studies : Use software like AutoDock Vina to model interactions with protein targets (e.g., Klebsiella pneumoniae PDB ID: 7BYE). Focus on hydrogen bonds between the pyridinyl moiety and active-site residues (e.g., Arg 140, Asp 99) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).

- Mutagenesis : Validate predicted interactions by mutating key residues and measuring activity changes .

Q. How do substituents on the pyridine ring influence the compound’s anticancer activity?

-

Substituent Effects : Electron-withdrawing groups (e.g., -F, -CN) enhance cytotoxicity by increasing electrophilicity. For example:

Substituent (R) IC₅₀ (μM) against MCF-7 -OCH₃ 12.3 ± 1.2 -F 8.7 ± 0.9 -

Synthetic Optimization : Introduce aryl groups (e.g., thiophene, methoxyphenyl) via Suzuki coupling to improve cellular uptake .

Q. What computational tools are recommended for predicting the protonation state and reactivity of the 2-pyridinyl moiety?

- pKa Prediction : Use MarvinSketch or ChemAxon to estimate protonation states at physiological pH.

- DFT Calculations : Analyze charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. Brzezinska et al. (2018) demonstrated that protonation at the pyridinyl nitrogen enhances thermal stability, a critical factor in thermolytic device design .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for analogous compounds?

- Root Causes : Variations in reagent purity, solvent grade, or heating duration.

- Resolution :

- Replicate procedures with strict adherence to reported conditions.

- Characterize side products via LC-MS to identify competing reaction pathways.

- Optimize stoichiometry using Design of Experiments (DoE) methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.